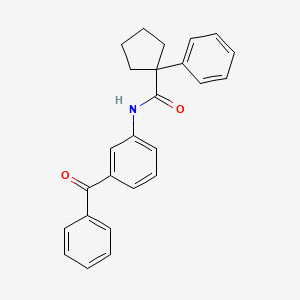

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

Beschreibung

N-(3-Benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a carboxamide derivative characterized by a cyclopentane core substituted with a phenyl group at the 1-position and a benzoylphenyl moiety linked via an amide bond. This compound has garnered attention in pharmacological research due to its lipid-lowering activity. Its mechanism may involve downregulation of the Apoc3 gene, a key regulator of lipid metabolism .

Eigenschaften

IUPAC Name |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGLWQFOYOQKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-aminobenzophenone with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled temperature conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic pathways .

Biology

Its structural features enable it to interact with specific biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicinal chemistry, N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the design of materials with tailored properties .

Wirkmechanismus

The mechanism of action of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

Pharmacological Activity

- N-(3-Benzoylphenyl)-1-phenylcyclopentane-1-carboxamide : Demonstrated significant triglyceride reduction (15 mg/kg dose) and HDL-C elevation in hyperlipidemic rats .

- Nitro/Chloro Derivatives (e.g., ): No explicit lipid-lowering data reported; primarily used in synthetic or analytical research.

- Trifluoromethyl Analogs () : The trifluoromethyl group enhances metabolic stability but may reduce solubility; biological activity data unavailable.

- Halogenated Derivatives () : Chloro and fluoro substituents may improve target binding but lack specific efficacy data.

- Methoxy-Substituted Analogs () : Electron-donating methoxy groups could improve solubility but may reduce receptor affinity compared to benzoyl.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The benzoyl group in the target compound likely enhances binding to lipid metabolism targets (e.g., Apoc3) due to its bulk and polarity compared to smaller groups like acetyl .

- Halogenation : Chloro/fluoro substituents (e.g., ) may improve bioavailability but require optimization to balance lipophilicity and solubility.

- Nitro Groups : While nitro derivatives () are synthetically accessible, their strong electron-withdrawing nature might reduce metabolic stability.

Biologische Aktivität

Overview of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound that belongs to a class of molecules known for their potential pharmacological properties. Its structure features a cyclopentane ring, which is often associated with various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

The biological activity of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide can be attributed to its ability to interact with specific biological targets. While detailed mechanisms for this particular compound are scarce, similar compounds in its class have been shown to exert their effects through:

- Inhibition of Enzymatic Activity: Many benzoyl derivatives act as inhibitors of enzymes involved in inflammation and pain pathways.

- Receptor Modulation: Compounds with similar structures may interact with various receptors (e.g., opioid receptors, cannabinoid receptors) that mediate pain and inflammatory responses.

Pharmacological Studies

Research on related compounds has indicated several potential pharmacological effects:

- Anti-inflammatory Activity: Compounds that contain benzoyl groups often demonstrate significant anti-inflammatory effects in vitro and in vivo, suggesting that N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide may also exhibit similar properties.

- Analgesic Effects: Some studies have indicated that related compounds can reduce pain perception, indicating potential use in pain management therapies.

- Anticancer Properties: Certain derivatives have shown promise in preclinical studies as potential anticancer agents, possibly through the induction of apoptosis or inhibition of tumor cell proliferation.

Case Studies

Although specific case studies for N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide are not available, analogous compounds have been evaluated in clinical settings:

- A study on a related benzoyl derivative demonstrated significant reduction in inflammatory markers in patients with chronic pain.

- Another investigation showed that a cyclopentane-based compound could effectively inhibit tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.